2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or simpler compounds.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo, including its reactivity with various reagents.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Anticonvulsant Activities
Compounds with structural similarities to the mentioned chemical have been investigated for their anticonvulsant properties. The research on alpha-furan-2-yl, alpha-oxazol-2-yl, and alpha-thiazol-2-yl alpha-acetamido-N-benzylacetamides demonstrated significant protection against seizures induced in mice models. These findings underscore the potential application of structurally related compounds in developing new anticonvulsant medications (Kohn et al., 1993).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another study focused on benzothiazolinone acetamide analogs, which showed promising applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection. Additionally, the study explored the non-linear optical (NLO) activity and ligand-protein interactions, indicating the compound's potential in molecular docking and binding affinity analyses, particularly with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Anticancer Activity
Research has also been conducted on the anticancer activity of fluoro substituted benzo[b]pyran, revealing its effectiveness against lung cancer cell lines at low concentrations. This suggests that compounds with fluorine substitutions, similar to the one , may possess significant anticancer properties, offering a potential pathway for the development of new anticancer agents (Hammam et al., 2005).
Analgesic and Anti-inflammatory Properties
Synthesis and pharmacological evaluation of (indol-3-yl)alkylamides have shown promising analgesic and anti-inflammatory properties, highlighting the therapeutic potential of compounds with similar structural features in pain management (Fouchard et al., 2001).
Src Kinase Inhibition and Anticancer Effects
Furthermore, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, demonstrating the role of such compounds in targeting specific biochemical pathways involved in cancer progression (Fallah-Tafti et al., 2011).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods, applications, etc.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-9,11H,10,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOQYFCIZXMROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CO2)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide |
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